molecular formula C24H23NO3 B557389 Fmoc-Phenylalaninol CAS No. 129397-83-7

Fmoc-Phenylalaninol

Cat. No. B557389
M. Wt: 373.4 g/mol
InChI Key: SJGBJASOHDROCR-SFHVURJKSA-N
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Description

Fmoc-Phenylalaninol, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine or Fmoc-L-phenylalanine, is a compound with the empirical formula C24H21NO4 . It has a molecular weight of 387.43 .


Synthesis Analysis

Fmoc-Phenylalaninol can be synthesized using various methods. For instance, it can be synthesized as part of a library of Fmoc-based dipeptides . The synthesis process involves the use of Fmoc-protected dipeptides and amino acids .


Molecular Structure Analysis

The molecular structure of Fmoc-Phenylalaninol is characterized by the presence of a β-sheet structure, which is interlocked by π–π stacking of the Fmoc groups . This structure results in the formation of entangled nanofibrous morphologies .


Chemical Reactions Analysis

Fmoc-Phenylalaninol is used in chemical peptide synthesis . The Fmoc group is rapidly removed by some primary substances like ethanolamine . The compound is also involved in C-H Activation and Peptide Synthesis .


Physical And Chemical Properties Analysis

Fmoc-Phenylalaninol exhibits certain physical properties such as optical activity . It also shows a shear-thinning property and transitions from a gel to liquid-like materials by shear stress . The compound forms a stiffer hydrogel at pH 7.4 compared to pH 8.5 .

Scientific Research Applications

  • Self-Assembly and Hydrogelation : Fmoc-Phenylalaninol derivatives are known for their efficient self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This process can be enhanced by incorporating halogen substituents, with the position and type of halogen impacting the self-assembly rate and properties of the resultant hydrogel (Ryan et al., 2010).

  • Cation-Modified Derivatives for Hydrogel Networks : C-terminal cation-modified Fmoc-Phenylalaninol derivatives exhibit unique properties. They can self-assemble and form hydrogel networks spontaneously without needing pH adjustment or organic cosolvents. These derivatives also form novel sheet-based nanotube structures (Rajbhandary et al., 2017).

  • Antibacterial Composite Materials : Fmoc-Phenylalaninol-based nanoassemblies show significant antibacterial capabilities, particularly against gram-positive bacteria. These materials can be integrated into resin-based composites without affecting their mechanical and optical properties, offering potential biomedical applications (Schnaider et al., 2019).

  • Antibacterial Properties of Amino Acid-Based Hydrogels : Fmoc-Phenylalaninol derivatives, especially when combined with silver ions, show promising antibacterial properties against both gram-positive and gram-negative bacteria. These hydrogels are biocompatible and may be used effectively for antibacterial applications (Zhao et al., 2021).

  • pH-Dependent Self-Assembly : The self-assembly mechanism of Fmoc-Phenylalaninol derivatives like Fmoc-diphenylalanine is influenced by pH, resulting in significant structural changes and the formation of different types of hydrogels (Tang et al., 2009).

  • Peptidic Hydrogels for Biomedical Applications : The enzymatic synthesis of Fmoc-Phenylalaninol-based tripeptides leads to the formation of amphiphilic building blocks that self-assemble into hydrogels. These hydrogels have potential applications in biomedical fields, such as drug delivery and tissue engineering (Chronopoulou et al., 2010).

  • Electroaddressing of Self-Assembling Amino-Acid Conjugates : Fmoc-Phenylalaninol can be electroaddressed in response to an electrochemically-induced pH gradient. This reversible assembly/disassembly process opens up possibilities for applications in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

  • Smart Hydrogels with Silver Nanoclusters : Fmoc-Phenylalaninol-based hydrogels can stabilize fluorescent silver nanoclusters, offering interesting applications in the field of fluorescence and materials science (Roy & Banerjee, 2011).

Safety And Hazards

When handling Fmoc-Phenylalaninol, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .

Future Directions

Fmoc-Phenylalaninol and other Fmoc-amino acids have potential applications in various biomedical fields . They can be used as antimicrobial agents and can improve their structure–activity relationship . The study of Fmoc-Phenylalaninol can open up new avenues to enhance the repertoire of Fmoc-amino acids .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBJASOHDROCR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427135
Record name Fmoc-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phenylalaninol

CAS RN

129397-83-7
Record name Fmoc-Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
H Wenschuh, M Beyermann, H Haber… - The Journal of …, 1995 - ACS Publications
… As expected, a commercial 2-chlorotrityl resinproved to be easily loaded with Fmoc-phenylalaninol and Fmoc-valinol (Figure 1) using a binary mixture of DCM and DMF with pyridine as …
Number of citations: 179 pubs.acs.org
YT Wu, HP Hsieh, ST Chen… - Journal of the Chinese …, 1999 - Wiley Online Library
… A novel procedure using dihydropyran2-carboxylic acid as a bifunctional linker to anchor Fmocthreoninoltbu'), Fmoc-glycinol, and Fmoc-phenylalaninol to amine resin as the derivatives…
Number of citations: 4 onlinelibrary.wiley.com
F Zieleniewski, DN Woolfson, J Clayden - Chemical Communications, 2020 - pubs.rsc.org
… 2, 3 and 4 were synthesised using the same conditions as 1, replacing Fmoc-phenylalaninol o-chlorotrityl resin with rink amide MHBA resin, and using more powerfully acidic conditions …
Number of citations: 13 pubs.rsc.org
FJ Ferrer‐Gago, LQ Koh… - Chemistry–A European …, 2020 - Wiley Online Library
… In contrast, when 10 equivalents of DIEA were used, we observed a substantial degree of epimerization (more than 50 %) in the loading of Fmoc-phenylalaninol. Even when the number …
NM O'Brien-Simpson, N Pantarat, TJ Attard, KA Walsh… - PLoS …, 2016 - journals.plos.org
… For the synthesis of Alamethicin, Fmoc-Phenylalaninol-Resin … followed by the addition of Fmoc-Phenylalaninol (545mg, 1.46 … was performed using Fmoc-Phenylalaninol-Resin (359 mg; …
Number of citations: 61 journals.plos.org
FJ Ferrer‐Gago, LQ Koh - ChemPlusChem, 2020 - Wiley Online Library
… were initiated with the loading of either Fmoc-phenylalaninol (alamethicin) or Fmoc-valinol (… as base.30, 31 The loading for both Fmoc-phenylalaninol and Fmoc-valinol on the resin was …
K Ben Haj Salah, N Inguimbert - Organic letters, 2014 - ACS Publications
… Compounds 1, 2, and 3 were assembled on 0.28 g, 0.1 mmol of a preloaded Fmoc-phenylalaninol o-chlorotrityl resin (0.36 mmol/g). The optimized protocol for the synthesis of the target …
Number of citations: 24 pubs.acs.org
GE Atkinson, A Cowan, C McInnes, DI Zheleva… - Bioorganic & medicinal …, 2002 - Elsevier
… , the (2S)-phenylalaninol 8 -derivatives 16 and 22 were synthesized by solid-phase procedure (Scheme 5), which relies on the highly efficient condensation of N-Fmoc-phenylalaninol (…
Number of citations: 27 www.sciencedirect.com
A Trabocchi, F Mancini, G Menchi, A Guarna - Molecular diversity, 2003 - Springer
… Thus, Fmoc-phenylalaninol was prepared as reported [14], and mounted on Wang-TCA resin 7 [7] using anhydrous THF as solvent, as reported by Mayer and Yan for the specific …
Number of citations: 6 link.springer.com
JC González-Gómez, E Uriarte-Villares… - Synlett, 2002 - thieme-connect.com
… N-Fmoc-α-phenylalaninal (3a) was cleanly obtained from the corresponding commercially available N-α-Fmoc-phenylalaninol (2a), using the polymer bound diacetoxybromite 1 [6] …
Number of citations: 3 www.thieme-connect.com

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